2,4,6-Trimethyl-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzene-1-sulfonamide
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Overview
Description
2,4,6-Trimethyl-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzene-1-sulfonamide is an organic compound with a complex structure It is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with trimethyl groups and a cyclohexadienone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethyl-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzene-1-sulfonamide typically involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 4-oxocyclohexa-2,5-dien-1-ylideneamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trimethyl-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxocyclohexa-2,5-dien-1-ylidene moiety to a more saturated form.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the sulfonamide group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce more saturated derivatives of the original compound.
Scientific Research Applications
2,4,6-Trimethyl-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2,4,6-Trimethyl-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-oxocyclohexa-2,5-dien-1-ylidene)ureas: These compounds share the oxocyclohexa-2,5-dien-1-ylidene moiety and exhibit similar reactivity.
1,3-Benzoxathiol-2-one derivatives: These compounds have a similar structural motif and are known for their diverse pharmacological activities.
Uniqueness
2,4,6-Trimethyl-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzene-1-sulfonamide is unique due to the presence of the trimethyl-substituted benzene ring and the sulfonamide group
Properties
IUPAC Name |
2,4,6-trimethyl-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-10-8-11(2)15(12(3)9-10)20(18,19)16-13-4-6-14(17)7-5-13/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULOXXRLVRPXALP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N=C2C=CC(=O)C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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